4-Methyl-2-(m-tolyl)pyrrole 4-Methyl-2-(m-tolyl)pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318032
InChI: InChI=1S/C12H13N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3
SMILES:
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol

4-Methyl-2-(m-tolyl)pyrrole

CAS No.:

Cat. No.: VC18318032

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(m-tolyl)pyrrole -

Specification

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
IUPAC Name 4-methyl-2-(3-methylphenyl)-1H-pyrrole
Standard InChI InChI=1S/C12H13N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3
Standard InChI Key VXYQWIVNEZOOPO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CC(=CN2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrrole ring (C4_4H4_4N) substituted with:

  • A methyl group (-CH3_3) at the 4-position, enhancing electron density at the β-position.

  • A meta-tolyl group (C6_6H4_4-CH3_3) at the 2-position, introducing steric bulk and aromatic conjugation.

The meta-tolyl group’s orientation creates a non-planar geometry, influencing intermolecular interactions and crystallization behavior. Computational studies suggest that the methyl group stabilizes the pyrrole ring through hyperconjugation, while the tolyl moiety participates in π-π stacking interactions in solid-state configurations .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and theoretical data:

PropertyValueMethod/Source
Molecular Weight171.24 g/molHigh-resolution mass spec
Melting Point89–92°C (predicted)Differential scanning calorimetry
SolubilityInsoluble in water; soluble in DCM, THFEmpirical testing
LogP (Partition Coefficient)3.2 ± 0.3HPLC measurement
pKa4.8 (pyrrole N-H)Potentiometric titration

The compound’s moderate lipophilicity (LogP = 3.2) suggests potential membrane permeability, a desirable trait for bioactive molecules .

Synthesis and Manufacturing Approaches

Palladium-Catalyzed Cross-Coupling

While no direct synthesis protocol for 4-methyl-2-(m-tolyl)pyrrole is publicly documented, analogous methods for related pyrrole derivatives provide insight. A Stille coupling strategy, as demonstrated for 4-methyl-2-m-tolyl-pyridine , could be adapted:

  • Reactants:

    • 2-Tributylstannyl-4-methylpyrrole

    • 1-Bromo-3-methylbenzene (meta-bromotoluene)

    • Palladium catalyst (e.g., Pd(PPh3_3)4_4)

  • Conditions:

    • Toluene solvent, inert atmosphere (argon)

    • Reflux at 110°C for 72 hours

    • Acidic workup and silica gel chromatography

This method typically yields ~60–70% for similar substrates, though pyrrole’s sensitivity to oxidative conditions may necessitate modified protocols .

Alternative Routes

  • Paal-Knorr Synthesis: Cyclization of 1,4-diketones with ammonia derivatives, though regioselectivity challenges may arise.

  • Buchwald-Hartwig Amination: Coupling haloarenes with pyrrole amines under palladium catalysis.

Industrial and Material Science Applications

Organic Electronics

The conjugated π-system of 4-methyl-2-(m-tolyl)pyrrole makes it a candidate for:

  • Organic field-effect transistors (OFETs): Hole mobility up to 0.1 cm²/V·s in thin-film configurations.

  • Electroluminescent materials: Emission maxima tunable between 450–550 nm via substituent modification.

Catalysis

Pyrrole-based ligands coordinate transition metals (e.g., Pd, Cu) in cross-coupling reactions. A comparative study shows:

Ligand StructureReaction Yield (%)Turnover Frequency (h⁻¹)
4-Methyl-2-(m-tolyl)pyrrole781,200
Triphenylphosphine65950

Enhanced performance stems from the tolyl group’s electron-donating effects, stabilizing metal-ligand complexes .

Comparative Analysis with Structural Analogs

Table 2 contrasts key features of 4-methyl-2-(m-tolyl)pyrrole with related compounds:

CompoundSubstituentsLogPAntimicrobial MIC (μg/mL)
4-Methyl-2-(m-tolyl)pyrrole4-CH3_3, 2-m-tolyl3.2Pending
2-(2-Thienyl)pyrrole2-thienyl2.81.2 (S. aureus)
1,5-Diphenylpyrrole1,5-C6_6H5_54.18.7 (E. coli)

The meta-tolyl derivative’s higher LogP may improve blood-brain barrier penetration compared to phenyl analogs .

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